5alpha-Dihydronorethindrone
Overview
Description
5alpha-Dihydronorethindrone (5alpha-DHNET) is a metabolite of norethindrone (NET), which is a progestogen component commonly used in contraceptive pills. NET is known to be aromatized to ethynylestradiol (EE2), a potent estrogen. However, 5alpha-DHNET differs as it is not aromatizable and exhibits weak affinity for both estrogen and progestogen receptors. This characteristic makes it a potential candidate for use as an aromatase inhibitor, particularly in the treatment of estrogen-dependent tumors, as it has been shown to inhibit human placental aromatase activity in a dose-dependent manner without affecting other steroid synthetases .
Synthesis Analysis
The synthesis of steroidal compounds like 5alpha-DHNET often involves complex chemical processes. While the specific synthesis of 5alpha-DHNET is not detailed in the provided papers, related steroidal agents have been synthesized using solid-phase synthesis techniques. For example, the solid-phase synthesis of 16alpha-derivatives of 5alpha-androstane-3alpha, 17beta-diol has been achieved, indicating that similar methods could potentially be applied to the synthesis of 5alpha-DHNET and its derivatives .
Molecular Structure Analysis
The molecular structure of 5alpha-DHNET is not explicitly discussed in the provided papers. However, its activity as an aromatase inhibitor suggests that its structure is crucial for its interaction with the enzyme's active site. The structure-activity relationships of similar steroidal compounds have been explored, revealing that certain molecular features, such as the presence of hydrophobic amino acids and six-membered rings, are important for antiproliferative activity .
Chemical Reactions Analysis
5alpha-DHNET's primary chemical reaction of interest is its interaction with aromatase, an enzyme responsible for the conversion of androgens to estrogens. 5alpha-DHNET inhibits this enzyme in human placental and uterine leiomyoma microsomes, which could lead to a reduction in estrogen levels and potentially shrink estrogen-dependent tumors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5alpha-DHNET are not directly provided in the papers. However, its weak affinity for estrogen and progestogen receptors, along with its ability to inhibit aromatase without affecting other steroid-producing enzymes, suggests that it has unique properties that differentiate it from other steroidal compounds. These properties may include its binding affinity, solubility, and stability, which are important for its potential therapeutic application .
Relevant Case Studies
Although specific case studies are not mentioned in the provided papers, the research suggests that 5alpha-DHNET could be significant in the context of estrogen-dependent cancers. Its ability to inhibit aromatase selectively could make it a valuable therapeutic agent in cases where estrogen plays a role in tumor growth, such as in certain breast cancers or uterine leiomyomas . Additionally, the role of 5alpha-reductase isoenzymes in the development and progression of prostate cancer has been studied, indicating that inhibitors of these enzymes, which are related to 5alpha-DHNET, could be effective in preventing or delaying the growth of prostate cancer .
Scientific Research Applications
Androgen Actions and Brain Function
Androgen and Estrogen Roles in Neurotransmission : Research has indicated that testosterone and its metabolites, including compounds like 5alpha-Dihydronorethindrone, influence central serotonin neurotransmission, which is relevant for mood, mental state, and memory. Notably, the action of testosterone on serotonin receptors and transporters in the brain suggests a complex interplay between androgens and brain function, impacting mood disorders, schizophrenia, and Alzheimer's disease (Fink et al., 1999).
Estrogen Receptor Activation by Androgen Metabolites : Studies have highlighted a novel pathway for androgen regulation of brain function, where the metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, activates estrogen receptor beta, suggesting a significant modulatory role of androgen metabolites in stress response and neural protection. This activation by androgen metabolites emphasizes their importance in understanding neuroendocrinology and the broad effects of gonadal steroids on neural systems (Handa et al., 2008).
Neuropharmacology and Behavior
- Selective Serotonin Reuptake Inhibitors and 5-HT Function : The interaction between androgens and the serotonin system has been explored in the context of psychiatric disorders, with selective serotonin reuptake inhibitors (SSRIs) acting on 5-HT receptors to modulate behavior. Understanding the pharmacological and functional neurochemistry of 5-HT in relation to compounds like 5alpha-Dihydronorethindrone could enhance therapeutic strategies for disorders such as depression and anxiety (Robbins, 2002).
Pharmacological Advances
- Dual Inhibitors of 5alpha Reductase : Dutasteride, similar in function to 5alpha-Dihydronorethindrone, serves as a novel dual inhibitor of 5alpha reductase, showcasing the potential of such compounds in treating conditions like benign prostatic hyperplasia by inhibiting the conversion of testosterone to dihydrotestosterone. This highlights the ongoing exploration of 5alpha-reductase inhibitors in both therapeutic applications and understanding their broader physiological impacts (Marihart et al., 2005).
Future Directions
In future, well-designed studies are needed to overcome placebo effect and heterogeneities and possible bias. Considering persistent and well-known adverse events including erectile dysfunction and decreased libido even after discontinuation of 5ARI, 5ARI therapy should be prescribed with great caution and patients need to be fully informed about the possible adverse effects .
properties
IUPAC Name |
(5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGILQMNIZWNOK-XDQPPUBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966327 | |
Record name | 5alpha-Dihydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |
CAS RN |
52-79-9 | |
Record name | 5α-Dihydronorethisterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5alpha-Dihydronorethindrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85401 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5alpha-Dihydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5α-Dihydronorethisterone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DD235DD5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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